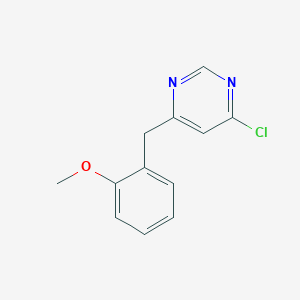

4-Chloro-6-(2-methoxybenzyl)pyrimidine

Description

4-Chloro-6-(2-methoxybenzyl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at position 4 and a 2-methoxybenzyl group at position 6. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

4-chloro-6-[(2-methoxyphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFGXFRRVKHYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(2-methoxybenzyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

4-Chloro-6-(2-methoxybenzyl)pyrimidine belongs to the pyrimidine class of compounds, which are known for their role in various biological processes. The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by substitution reactions with methoxybenzyl groups. This synthetic pathway allows for the introduction of functional groups that enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-Chloro-6-(2-methoxybenzyl)pyrimidine. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Lines Tested : The compound was tested on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Cytotoxicity Results : At concentrations ranging from 5 to 20 µM, it exhibited notable cytotoxicity, particularly in the A549 and CCRF-CEM (leukemia) cell lines, where it induced apoptosis at higher concentrations .

The mechanism through which 4-Chloro-6-(2-methoxybenzyl)pyrimidine exerts its anticancer effects may involve:

- Topoisomerase Inhibition : Similar compounds have shown inhibitory activity against topoisomerases I and II, enzymes critical for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cancer cell death .

- Induction of Apoptosis : Studies indicated that the compound promotes apoptotic pathways in cancer cells, increasing the percentage of cells undergoing programmed cell death compared to controls .

Anti-inflammatory Activity

In addition to its anticancer properties, 4-Chloro-6-(2-methoxybenzyl)pyrimidine has also been investigated for anti-inflammatory effects:

- COX-2 Inhibition : The compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Its IC50 value was comparable to that of established anti-inflammatory drugs like celecoxib .

- In Vivo Studies : Animal models showed that the compound reduced paw edema and granuloma formation, indicating its potential as a therapeutic agent for inflammatory conditions .

Research Findings Summary

| Activity Type | Cell Lines Tested | Concentration Range (µM) | Observed Effect |

|---|---|---|---|

| Anticancer Activity | MCF-7, A549, HeLa | 5 - 20 | Significant cytotoxicity |

| Apoptosis Induction | A549, CCRF-CEM | 5 - 20 | Increased apoptotic cells |

| Anti-inflammatory | Rat models | N/A | Reduced edema and granuloma |

| COX-2 Inhibition | N/A | N/A | Comparable IC50 to celecoxib |

Case Studies

- Anticancer Efficacy : In a study evaluating various pyrimidine derivatives, 4-Chloro-6-(2-methoxybenzyl)pyrimidine showed enhanced potency against resistant cancer cell lines compared to non-resistant ones. This suggests a potential role in overcoming drug resistance in cancer therapy .

- Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties revealed that treatment with this compound resulted in a marked decrease in inflammatory markers in animal models, supporting its use in developing new anti-inflammatory therapies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and observed properties:

Q & A

Q. What methodologies are effective for derivatizing 4-Chloro-6-(2-methoxybenzyl)pyrimidine to explore its pharmacological potential?

- Answer : Functionalization at the 4-chloro position via Suzuki coupling or nucleophilic aromatic substitution introduces diverse groups (e.g., aryl, alkylamino). Oxime formation at the aldehyde position (e.g., using hydroxylamine) can modulate solubility and bioactivity, as seen in related pyrimidine oximes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.